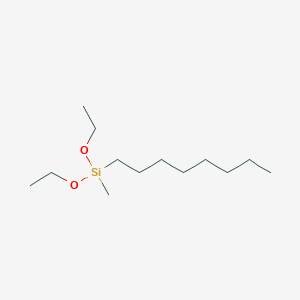
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid
Overview
Description
N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid is a stable isotope-labeled compound that is widely used in scientific research applications. It is a derivative of aspartic acid, an amino acid that plays an important role in many physiological processes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid is related to its stable isotope-labeled nature. The labeled carbon atoms in the compound can be tracked using mass spectrometry, allowing researchers to study the fate of the compound in the body. This information can be used to gain insights into metabolic pathways and other physiological processes.
Biochemical and physiological effects:
N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid has a number of biochemical and physiological effects. It is involved in the metabolism of aspartic acid, which is an important amino acid in the body. It can also be used to study protein synthesis and turnover, as well as amino acid metabolism and transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid in lab experiments is its stable isotope-labeled nature. This allows researchers to track the fate of the compound in the body, providing valuable insights into metabolic pathways and other physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for certain types of experiments.
Future Directions
There are many potential future directions for research involving N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid. Some possible areas of focus include:
1. Further studies of aspartic acid metabolism and transport.
2. Development of new synthesis methods for the compound.
3. Investigation of the compound's potential use in clinical settings.
4. Studies of protein synthesis and turnover using N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid as a tracer.
5. Investigation of the compound's effects on other physiological processes.
Conclusion:
N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid is a stable isotope-labeled compound with a wide range of scientific research applications. It is involved in the metabolism of aspartic acid and can be used to study protein synthesis and turnover, as well as amino acid metabolism and transport. While there are some limitations to using this compound in lab experiments, its stable isotope-labeled nature makes it a valuable tool for researchers investigating metabolic pathways and other physiological processes. There are many potential future directions for research involving N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid, and continued study of this compound is likely to yield valuable insights into a variety of areas of scientific research.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-(3-13C)aspartic acid is widely used in scientific research applications, particularly in the field of metabolism research. It is used as a tracer in metabolic studies to track the fate of aspartic acid in the body. It is also used in studies of protein synthesis and turnover, as well as studies of amino acid metabolism and transport.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RGUYRYBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH2]C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745697 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
CAS RN |
286460-64-8 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286460-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)






